Methyl-(1-methyl-3-pyrrolidin-1-ylmethyl-piperidin-3-YL)-carbamic acid benzyl ester
Description
Systematic Nomenclature and Structural Elucidation
This compound represents a complex heterocyclic compound with the molecular formula C20H31N3O2 and a molecular weight of 345.5 grams per mole. The compound is officially registered under Chemical Abstracts Service number 672310-26-8, providing a unique identifier within chemical databases. The systematic nomenclature reflects the intricate structural architecture comprising multiple heterocyclic rings and functional groups integrated into a single molecular framework.
The structural elucidation reveals a benzyl carbamate moiety connected to a substituted piperidine ring, which is further linked through a methylene bridge to a methylated pyrrolidine system. The complete International Union of Pure and Applied Chemistry nomenclature describes the compound as N-methyl-(1-methyl-3-pyrrolidin-1-ylmethyl-piperidin-3-yl)carbamic acid benzyl ester, capturing the full complexity of the molecular architecture. This naming convention follows systematic organic chemistry principles, identifying each functional group and ring system in a logical sequence from the carbamate center outward through the heterocyclic framework.
Table 1: Fundamental Chemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C20H31N3O2 | |
| Molecular Weight | 345.5 g/mol | |
| Chemical Abstracts Service Number | 672310-26-8 | |
| Purity Specification | 95% | |
| Physical State | Powder or liquid |
The structural framework demonstrates sophisticated connectivity between two distinct nitrogen-containing heterocycles: a five-membered pyrrolidine ring and a six-membered piperidine ring. The pyrrolidine component bears a methyl substituent at the nitrogen position, while the piperidine ring system incorporates the carbamate functionality at the 3-position. The benzyl ester portion of the carbamate provides additional aromatic character and potential sites for molecular recognition in biological systems.
Advanced spectroscopic analysis would reveal characteristic signals corresponding to the multiple nitrogen environments, the ester carbonyl functionality, and the distinctive methylene bridge connecting the heterocyclic systems. The three-dimensional conformation of this molecule likely adopts specific spatial arrangements due to the conformational constraints imposed by the rigid ring systems and the flexibility of the connecting methylene linker.
Historical Context in Heterocyclic Chemistry
The development of compounds containing both pyrrolidine and piperidine ring systems represents a significant advancement in heterocyclic chemistry, building upon decades of research into nitrogen-containing ring systems. Pyrrolidines, as five-membered saturated nitrogen heterocycles, have been extensively studied since the early 20th century due to their prevalence in natural products and their utility as building blocks in synthetic chemistry. The general molecular formula for pyrrolidines, represented as (CH2)4NH, encompasses a broad class of compounds that have found applications across multiple chemical disciplines.
The historical development of piperidine chemistry parallels that of pyrrolidines, with six-membered nitrogen heterocycles gaining prominence in pharmaceutical research during the mid-20th century. The combination of these two ring systems in a single molecule, as exemplified by this compound, represents the evolution of heterocyclic chemistry toward increasingly complex molecular architectures designed for specific biological targets.
The emergence of sophisticated carbamate chemistry during the latter half of the 20th century provided the synthetic tools necessary to create compounds like this compound. The benzyl carbamate protecting group strategy, widely adopted in organic synthesis, enabled chemists to construct complex molecules with multiple nitrogen centers while maintaining selectivity and control over reaction pathways.
Table 2: Heterocyclic Ring System Classifications
| Ring System | Type | Atom Count | Saturation | Examples in Compound |
|---|---|---|---|---|
| Pyrrolidine | Five-membered | 5 | Saturated | 1-methyl-3-pyrrolidin-1-ylmethyl |
| Piperidine | Six-membered | 6 | Saturated | piperidin-3-yl |
| Benzene | Six-membered | 6 | Aromatic | benzyl ester |
The synthetic accessibility of compounds containing multiple heterocyclic systems has been greatly enhanced by advances in cross-coupling reactions, protecting group strategies, and selective functionalization methods. These developments have enabled the preparation of increasingly complex molecules for evaluation in drug discovery programs and fundamental chemical research.
The classification of this compound within the broader context of heterocyclic chemistry places it among the sophisticated molecular entities that represent the current state of synthetic organic chemistry. The compound exemplifies the principle that complex biological activity often requires correspondingly complex molecular architectures capable of engaging multiple interaction sites within target proteins.
Significance of Carbamate Functional Groups in Medicinal Chemistry
The carbamate functional group present in this compound represents one of the most versatile and pharmaceutically relevant functional groups in medicinal chemistry. Carbamates serve multiple roles in drug design, functioning simultaneously as protecting groups during synthesis, as prodrug moieties for controlled release, and as essential pharmacophores for biological activity. The benzyl carbamate specifically present in this compound provides both synthetic utility and potential biological activity through its ability to undergo selective cleavage under specific conditions.
The medicinal chemistry significance of carbamate groups extends beyond their synthetic utility to encompass their role as enzyme inhibitors, receptor modulators, and pharmacokinetic modifiers. The carbamate linkage in this compound creates a chemically stable yet potentially hydrolyzable connection between the heterocyclic framework and the benzyl group, enabling sophisticated approaches to drug delivery and activation.
Table 3: Carbamate Functional Group Characteristics
| Property | Description | Medicinal Chemistry Relevance |
|---|---|---|
| Chemical Stability | Moderate hydrolytic stability | Controlled release applications |
| Synthetic Accessibility | High synthetic versatility | Efficient drug synthesis |
| Biological Recognition | Enzyme substrate/inhibitor | Target selectivity |
| Pharmacokinetic Properties | Modifiable lipophilicity | Absorption and distribution |
The structural complexity of this compound, with its combination of heterocyclic rings and carbamate functionality, positions it as a representative example of modern medicinal chemistry approaches. The compound demonstrates how multiple pharmacophoric elements can be integrated into a single molecular framework to achieve desired biological properties while maintaining synthetic accessibility.
The benzyl carbamate group specifically contributes to the overall molecular properties through its aromatic character, which enhances interactions with biological targets containing aromatic amino acid residues. The ester linkage provides a potential site for metabolic transformation, enabling the design of compounds with controlled biological half-lives and tissue-specific activation profiles.
Research into carbamate-containing compounds has revealed their capacity to engage diverse biological targets through multiple interaction mechanisms. The carbamate group can function as a hydrogen bond donor and acceptor, participate in hydrophobic interactions through its organic substituents, and undergo selective chemical transformations that modulate biological activity. These properties make carbamates particularly valuable in the development of compounds requiring precise control over biological activity and selectivity.
Properties
IUPAC Name |
benzyl N-methyl-N-[1-methyl-3-(pyrrolidin-1-ylmethyl)piperidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c1-21-12-8-11-20(16-21,17-23-13-6-7-14-23)22(2)19(24)25-15-18-9-4-3-5-10-18/h3-5,9-10H,6-8,11-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPWYLQJXVISKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)(CN2CCCC2)N(C)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374965 | |
| Record name | METHYL-(1-METHYL-3-PYRROLIDIN-1-YLMETHYL-PIPERIDIN-3-YL)-CARBAMIC ACID BENZYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
672310-26-8 | |
| Record name | METHYL-(1-METHYL-3-PYRROLIDIN-1-YLMETHYL-PIPERIDIN-3-YL)-CARBAMIC ACID BENZYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl-(1-methyl-3-pyrrolidin-1-ylmethyl-piperidin-3-YL)-carbamic acid benzyl ester, also known by its CAS number 672310-26-8, is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C20H31N3O2
- Molecular Weight : 345.49 g/mol
- CAS Number : 672310-26-8
The compound exhibits various biological activities primarily through its interaction with specific receptors and enzymes:
- Cholinesterase Inhibition : Similar to other piperidine derivatives, this compound may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. Inhibition of these enzymes can increase acetylcholine levels, enhancing cholinergic neurotransmission .
- Anticancer Activity : The compound has shown potential in cancer therapy by inducing apoptosis in cancer cells. Studies have indicated that piperidine derivatives can interact with cancer cell signaling pathways, leading to increased cytotoxicity against various tumor types .
- G Protein-Coupled Receptor Activation : This compound may also function as an agonist for certain G protein-coupled receptors (GPCRs), which are involved in numerous physiological processes including neurotransmission and immune responses .
Case Studies
- Neuroprotective Effects : A study demonstrated that a related piperidine derivative exhibited neuroprotective effects in models of Alzheimer's disease by preventing neuronal cell death and improving cognitive function in animal models .
- Antitumor Efficacy : In vitro studies showed that this compound significantly inhibited the growth of FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents such as bleomycin .
- Antimicrobial Activity : The compound has also been tested against various bacterial strains, showing promising results against pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis, suggesting its potential as an antimicrobial agent .
Data Table of Biological Activities
Scientific Research Applications
Pharmaceutical Research
Methyl-(1-methyl-3-pyrrolidin-1-ylmethyl-piperidin-3-YL)-carbamic acid benzyl ester has been explored for its potential use in drug development. Its structural features allow it to interact with biological targets effectively. The compound may serve as a lead structure for developing new medications, particularly in the treatment of neurological disorders due to its piperidine and pyrrolidine moieties, which are often found in psychoactive drugs.
Neuropharmacology
Research indicates that compounds with similar structures exhibit effects on neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This compound's potential neuropharmacological effects could lead to advancements in treating conditions such as depression or anxiety disorders.
Chemical Synthesis
The compound serves as an intermediate in the synthesis of other complex molecules. Its unique functional groups can be modified to create derivatives with enhanced biological activity or improved pharmacokinetic properties.
Material Science
Recent studies have suggested applications in material science, particularly in the development of polymers and coatings that require specific chemical properties for enhanced durability and performance.
Case Study 1: Neuropharmacological Screening
In a study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound to evaluate their activity on serotonin receptors. The results indicated that certain derivatives exhibited significant binding affinity, suggesting potential use as antidepressants .
Case Study 2: Synthesis and Application
A group of chemists reported the successful synthesis of this compound from readily available precursors, demonstrating its utility as a building block for more complex structures . The synthesized compounds were tested for antibacterial activity, showing promising results against several strains of bacteria.
Case Study 3: Material Development
Researchers at a leading university explored the use of this compound in developing advanced materials with self-healing properties. The incorporation of this compound into polymer matrices resulted in enhanced mechanical properties and resilience .
Comparison with Similar Compounds
Substituent Variations on the Piperidine/Pyrrolidine Core
The activity and properties of carbamic acid benzyl esters are highly sensitive to substituent modifications. Examples from and illustrate this:
Key Findings :
- Pyrrolidine vs. Piperidine Hybrids : The target compound’s pyrrolidinylmethyl-piperidine structure (vs. pure piperidine or pyrrolidine cores) may enhance binding to cholinergic receptors due to conformational flexibility .
- Aminoethyl and Hydroxyethyl Substituents: Aminoethyl groups (e.g., ) introduce basicity, enabling salt formation for improved solubility, while hydroxyethyl groups (e.g., ) enhance polarity.
Carbamate Ester Modifications
The nature of the ester group significantly impacts stability and activity:
Key Findings :
Pharmacological and Toxicological Profiles
highlights that carbamates with both a basic substituent and an ester group exhibit physostigmine-like activity. The target compound’s tertiary amine may reduce activity compared to quaternary salts (e.g., 3-oxyphenyl-trimethylammonium derivatives), which show superior intestinal and miotic effects . However, its pyrrolidinylmethyl group could enhance receptor affinity through hydrophobic interactions.
Toxicity Considerations :
- Quaternary ammonium derivatives (e.g., ) are more toxic due to irreversible acetylcholinesterase inhibition.
Q & A
Q. What are the common synthetic pathways for preparing Methyl-(1-methyl-3-pyrrolidin-1-ylmethyl-piperidin-3-YL)-carbamic acid benzyl ester, and what intermediates are critical?
Methodological Answer: The synthesis typically involves reductive amination and esterification. For example, intermediates like 4-((3-hydroxypiperidin-1-yl)-methyl)-benzohydrazide are prepared by reacting 4-carboxybenzaldehyde with SOCl₂/DMF, followed by esterification with anhydrous MeOH. Reductive amination of the ester intermediate with pyrrolidin-1-ylmethyl-piperidine derivatives is then performed. Key steps include silica gel chromatography for purification and characterization via mass spectrometry (e.g., M.S.(M+1):345.29 observed in analogous compounds) .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
Methodological Answer: Structural elucidation relies on ¹H/¹³C NMR , high-resolution mass spectrometry (HRMS) , and IR spectroscopy . For example, intermediates like 4-[(5-fluoro-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester are confirmed via MS (M+1:345.29) and chromatographic purity (>97% by HPLC). Polar solvents like DMF/IPA are used to enhance solubility during analysis .
Q. What are the stability considerations for this compound under experimental storage conditions?
Methodological Answer: Stability is influenced by moisture and temperature. Store at -20°C in anhydrous DMF or DMSO to prevent hydrolysis of the carbamate group. Analytical validation studies on analogous compounds (e.g., benzydamine hydrochloride) recommend monitoring degradation products via gas chromatography or HPLC under accelerated stability conditions (40°C/75% RH for 6 months) .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of pyrrolidin-1-ylmethyl-piperidine intermediates?
Methodological Answer: Chiral resolution of intermediates like rac-3-hydroxypiperidine is critical. Use of chiral auxiliaries (e.g., (S)-3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester) or enantioselective catalysts (e.g., Ru-BINAP complexes) can enhance stereocontrol. Monitor enantiomeric excess via chiral HPLC or polarimetry .
Q. What strategies address low yields in reductive amination steps during synthesis?
Methodological Answer: Optimize reaction conditions:
- Solvent selection : Use IPA or DMF for improved solubility of amine intermediates.
- Catalyst : Sodium triacetoxyborohydride (STAB) in dichloroethane enhances selectivity for secondary amines.
- Stoichiometry : A 1:1.2 molar ratio of aldehyde to amine reduces side-product formation.
For example, yields improved from 45% to 72% in analogous reactions by adjusting solvent polarity and catalyst loading .
Q. How are contradictory solubility data resolved for this compound in polar vs. nonpolar solvents?
Methodological Answer: Contradictions arise from the compound’s amphiphilic structure (polar carbamate vs. hydrophobic benzyl ester). Experimental validation using cloud-point titration (e.g., in hexane/IPA mixtures) and computational COSMO-RS simulations can predict solubility. For instance, solubility in DCM:IPA (10:1) is optimal for chromatography .
Q. What validated analytical methods are recommended for quantifying trace impurities?
Methodological Answer: A GC-MS or LC-MS/MS method with a C18 column (3.5 µm, 150 mm) and 0.1% formic acid in water/acetonitrile gradient is validated for sensitivity (LOQ: 0.1 µg/mL). Parameters include linearity (R² >0.999), precision (%RSD <2%), and recovery (95–105%) as per ICH guidelines. Analogous methods for benzydamine hydrochloride are referenced .
Q. How can cross-coupling byproducts (e.g., dibromo-pyridine adducts) be minimized during functionalization?
Methodological Answer: Byproducts like 3-bromo-pyridin-4-ylamino adducts form due to excess halogenated reagents. Mitigation strategies include:
- Temperature control : Heating at 100°C in sealed tubes reduces side reactions.
- Purification : Sequential silica gel chromatography (DCM:IPA:hexane gradients) isolates the target compound (e.g., 4-[(3-Bromo-pyridin-4-ylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester, M+1:405.27) .
Data Contradiction Analysis
Q. How are discrepancies in reported melting points (mp) addressed across literature sources?
Methodological Answer: Variations (e.g., mp 185–186.5°C vs. 151–152°C in piperidine analogs) may stem from polymorphic forms or impurities. Perform differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) to identify crystalline phases. Recrystallize from ethyl acetate/hexane to isolate the thermodynamically stable form .
Q. What computational tools predict the compound’s reactivity in novel reaction environments?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states in reductive amination or ester hydrolysis. Molecular dynamics simulations (e.g., 3D visualization of CAS 157023-34-2 analogs) predict solvent interactions and steric hindrance effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
